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Compound Name: 6-Fluoro-1-indanone

Cat. No.: B073319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and structural

analysis of 6-Fluoro-1-indanone, a fluorinated derivative of 1-indanone with significant

applications in medicinal chemistry and organic synthesis.[1] While extensive theoretical

studies on 6-Fluoro-1-indanone are not readily available in published literature, this document

outlines the established computational methodologies and presents key structural data derived

from experimental studies, offering a robust framework for future in-silico research.

Molecular Structure and Geometric Parameters
The definitive molecular structure of 6-Fluoro-1-indanone has been elucidated by X-ray

crystallography. The compound, with the chemical formula C₉H₇FO, crystallizes in a monoclinic

system with two independent molecules in the asymmetric unit.[2][3] A crucial finding from the

crystallographic data is that the five-membered ring in each molecule is nearly planar.[2][3]

Bond Lengths
The experimental bond lengths from the crystal structure serve as a benchmark for

computational models. The carbonyl (C=O) and carbon-fluorine (C-F) bond lengths are of

particular interest due to their influence on the molecule's reactivity and electronic properties.

Table 1: Experimental Bond Lengths of 6-Fluoro-1-indanone and Related Compounds.
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Bond
6-Fluoro-1-
indanone (Å)[2]

1-Indanone (Å)[2]
5-Fluoro-1-
indanone (Å)[2]

Carbonyl (C=O)
1.2172 (13) / 1.2179

(13)
1.217 (2) 1.218 (2)

Carbon-Fluorine (C-F)
1.3592 (12) / 1.3596

(11)
- 1.354 (2)

The C=O bond length in 6-Fluoro-1-indanone is nearly identical to that in the parent 1-

indanone and its 5-fluoro isomer, suggesting that the fluorine substitution at the 6th position

has a minimal effect on the carbonyl group's geometry.[2] Similarly, the C-F bond length is

comparable to that in 5-fluoroindan-1-one.[2]

Bond Angles and Dihedral Angles
While specific bond angles and dihedral angles from the crystal structure are not detailed in the

readily available literature, a theoretical study would calculate these parameters to provide a

complete 3D model of the molecule. These values are critical for understanding the planarity of

the ring systems and the overall molecular conformation.

Computational Methodology
A standard and effective approach for the theoretical study of indanone derivatives involves

Density Functional Theory (DFT).[4] DFT methods offer a good balance between computational

cost and accuracy for predicting molecular properties.

Geometry Optimization
The initial step in a computational study is the geometry optimization of the molecule. This

process finds the lowest energy conformation of the molecule. A widely used and reliable

method for this purpose is the B3LYP functional with a 6-311G basis set.

The workflow for such a calculation is as follows:
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Caption: Computational workflow for geometry optimization and frequency calculation.

Vibrational Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same

level of theory. This calculation serves two main purposes:
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Verification of the Minimum Energy Structure: The absence of imaginary frequencies

confirms that the optimized geometry corresponds to a true energy minimum.

Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies,

which can be compared with experimental infrared (IR) and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical).

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Description

C=O Stretch ~1700 - 1720
Strong absorption in IR

spectrum.

Aromatic C=C Stretch ~1450 - 1600
Multiple bands in the

fingerprint region.

C-F Stretch ~1000 - 1200
Strong absorption in IR

spectrum.

Aliphatic C-H Stretch ~2850 - 3000
Stretching of C-H bonds in the

cyclopentanone ring.

Aromatic C-H Stretch ~3000 - 3100
Stretching of C-H bonds in the

benzene ring.

Note: The wavenumbers are estimates based on typical values for these functional groups and

require actual DFT calculations for accurate prediction.

Electronic Properties
DFT calculations also provide valuable insights into the electronic structure of 6-Fluoro-1-
indanone.

Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference
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between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's

chemical stability and reactivity.
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Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution in the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor

(electrophilic) regions, which is essential for predicting how the molecule will interact with other

chemical species.

Conclusion
This technical guide has synthesized the available experimental data and established

theoretical methodologies to provide a comprehensive overview of the molecular structure of 6-
Fluoro-1-indanone. The crystallographic data provides precise geometric parameters, which

are invaluable for validating computational models. While a dedicated, published theoretical

study with detailed vibrational and electronic data is yet to be found, the pathway for such an

investigation is clear, relying on standard DFT methods. The information presented herein

serves as a foundational resource for researchers engaged in the design and development of

novel therapeutics and synthetic pathways involving this important fluorinated indanone

derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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